N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a tetrahydrothieno[3,4-d][1,3]thiazole ring, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, including the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring and the introduction of the trifluoromethyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide include:
- N-Methyl-N-[3-phenyl-3-(4-trifluoromethyl-phenoxy)-propyl]-succinamic acid
- Various polynitroaromatic compounds
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group and the tetrahydrothieno[3,4-d][1,3]thiazole ring, which confer unique chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H15F3N2O3S2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15F3N2O3S2/c17-16(18,19)10-2-1-3-11(6-10)21-12-7-26(23,24)8-13(12)25-15(21)20-14(22)9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2 |
InChI Key |
VLAPYUISKPAMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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